![molecular formula C21H20N2O3 B1464187 Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate CAS No. 1211512-23-0](/img/structure/B1464187.png)
Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate
Vue d'ensemble
Description
Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate, also known as N-methyl-4-aminophenoxyacetanilide (NMA), is an organic compound used as an intermediate in the synthesis of some pharmaceuticals and other compounds. It is a white, crystalline solid with a melting point of 106-107°C. NMA has been used in a variety of scientific research applications, including the study of enzyme inhibition and protein-protein interactions. It has also been used as a reagent in the synthesis of several compounds.
Applications De Recherche Scientifique
NMA has been used in a variety of scientific research applications, including the study of enzyme inhibition and protein-protein interactions. It has been used as a reagent in the synthesis of several compounds, such as N-methyl-4-chlorophenoxyacetanilide and N-methyl-4-nitrophenoxyacetanilide. NMA has also been used to study the effects of enzyme inhibition on the activity of certain enzymes, such as acetylcholinesterase, a key enzyme involved in the regulation of nerve impulses.
Mécanisme D'action
NMA acts as an inhibitor of enzymes by binding to their active sites, preventing them from catalyzing their reactions. This binding is reversible and can be reversed by the addition of a competing substrate or inhibitor. NMA has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the regulation of nerve impulses.
Biochemical and Physiological Effects
NMA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the regulation of nerve impulses. It has also been shown to have an inhibitory effect on the activity of other enzymes, such as phosphodiesterases, proteases, and lipases. In addition, NMA has been shown to have an inhibitory effect on the activity of certain proteins, such as tyrosine kinases, and to inhibit the growth of certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
NMA has several advantages as a reagent for laboratory experiments. It is relatively inexpensive and easy to obtain, and is stable under a variety of conditions. In addition, it is not toxic and has a relatively low molecular weight, making it easy to handle and store. However, there are some limitations to the use of NMA in laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or oxygen.
Orientations Futures
Future research on NMA could focus on the development of new synthesis methods, as well as the development of new applications for the compound. Additionally, further research could focus on the effects of NMA on other enzymes and proteins, as well as its effects on other biochemical and physiological processes. Additionally, further research could focus on the synthesis of new analogues of NMA, as well as the development of new derivatives of the compound. Finally, further research could focus on the development of new methods for the detection and quantification of NMA in biological samples.
Propriétés
IUPAC Name |
methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-21(24)20(14-2-6-16(22)7-3-14)15-4-10-18(11-5-15)26-19-12-8-17(23)9-13-19/h2-13,20H,22-23H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHKTDMRNGMZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)N)C2=CC=C(C=C2)OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



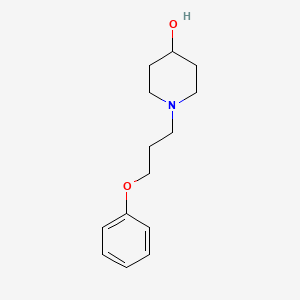
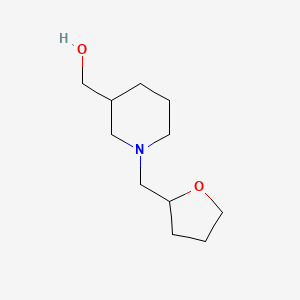
![2,2-Dimethyl-1-[2-(pyridin-4-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1464111.png)
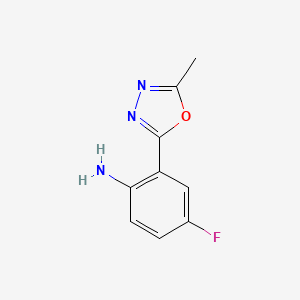
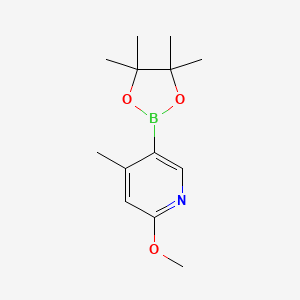
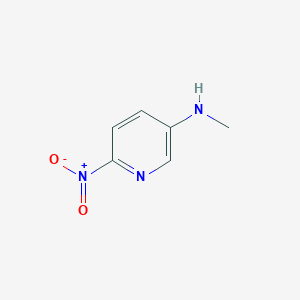
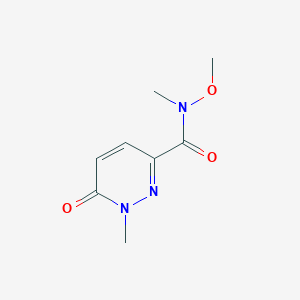
![2-[3-(Hydroxymethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B1464118.png)

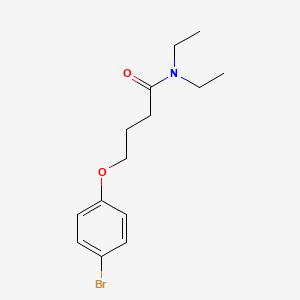
![{1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-3-yl}methanol](/img/structure/B1464122.png)
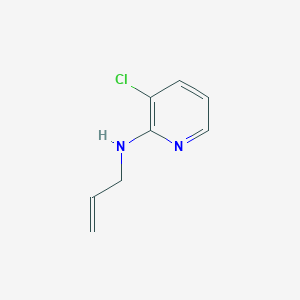
![N-cyclopentyl-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B1464124.png)
